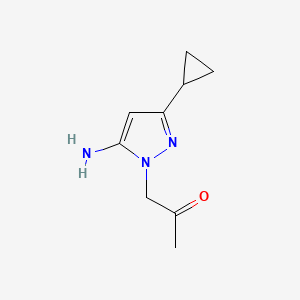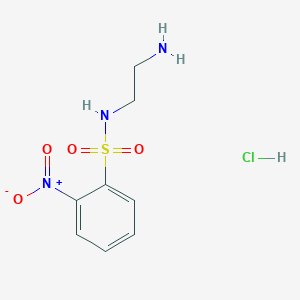
7-溴-6-氟异喹啉
概述
描述
7-Bromo-6-fluoroisoquinoline is a chemical compound with the CAS Number: 923022-40-6 . It has a molecular weight of 226.05 and its IUPAC name is 7-bromo-6-fluoroisoquinoline . It is a solid at room temperature .
Molecular Structure Analysis
The InChI code for 7-Bromo-6-fluoroisoquinoline is 1S/C9H5BrFN/c10-8-3-7-5-12-2-1-6(7)4-9(8)11/h1-5H . This indicates that the compound has a bromine atom at the 7th position and a fluorine atom at the 6th position on the isoquinoline ring.Physical and Chemical Properties Analysis
7-Bromo-6-fluoroisoquinoline is a solid at room temperature . It has a molecular weight of 226.05 .科学研究应用
医药应用
7-溴-6-氟异喹啉: 是一种在药物研究中引起关注的化合物,因为它具有潜在的生物活性。 在药物化合物中引入氟原子通常会导致独特的生物活性,因为它们会诱发静电和空间效应 。这种化合物及其氟化异喹啉结构可以作为合成各种药物的前体或中间体,由于其结构特性,可能提供治疗益处。
材料科学
在材料科学领域,7-溴-6-氟异喹啉可能在开发具有发光特性的新材料中发挥作用 。其分子结构可能有助于创建新型有机化合物,这些化合物表现出用于先进材料(例如有机发光二极管(OLED))的理想物理性质。
化学合成
该化合物在合成化学中作为构建块构建更复杂的分子非常有价值。 其反应位点,特别是溴和氟基团,允许选择性取代和转化,从而能够合成各种氟化杂环化合物 。这些化合物因其在各种化学工业中的广泛应用而备受关注。
色谱法
在色谱法中,7-溴-6-氟异喹啉可用作标准或参考化合物,以帮助识别和量化复杂混合物中的相似结构。 其独特的物理化学性质,如极性和分子量,使其适合此类分析应用 。
分析研究
这种化合物可用于分析研究,以研究氟化化合物在生物系统中的行为。 其结构特征可用于研究与生物分子的相互作用,有助于了解相关药物化合物的药代动力学和动力学 。
超分子化学
超分子化学探索分子相互作用形成更大的复杂结构7-溴-6-氟异喹啉可以研究其参与非共价键合相互作用的潜力,从而有助于设计具有特定功能的新型超分子组装体 。
安全和危害
The safety information for 7-Bromo-6-fluoroisoquinoline includes the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
未来方向
生化分析
Biochemical Properties
7-Bromo-6-fluoroisoquinoline plays a significant role in biochemical reactions, particularly due to its ability to interact with enzymes and proteins. This compound has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . The interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction. Additionally, 7-Bromo-6-fluoroisoquinoline can bind to certain proteins, altering their structure and function, which can have downstream effects on various biochemical pathways .
Cellular Effects
The effects of 7-Bromo-6-fluoroisoquinoline on cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involved in apoptosis and cell proliferation . By modulating these pathways, 7-Bromo-6-fluoroisoquinoline can induce changes in gene expression, leading to alterations in cellular metabolism and function. For instance, it has been shown to affect the expression of genes involved in oxidative stress responses, thereby impacting the cell’s ability to manage reactive oxygen species .
Molecular Mechanism
At the molecular level, 7-Bromo-6-fluoroisoquinoline exerts its effects through several mechanisms. One key mechanism is the binding to specific biomolecules, such as enzymes and receptors, which can lead to either inhibition or activation of these targets . For example, the compound can inhibit the activity of certain kinases, thereby affecting phosphorylation events that are critical for signal transduction . Additionally, 7-Bromo-6-fluoroisoquinoline can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-Bromo-6-fluoroisoquinoline can change over time. The stability of the compound is a critical factor, as it can degrade under certain conditions, leading to a loss of activity . Long-term studies have shown that prolonged exposure to 7-Bromo-6-fluoroisoquinoline can result in sustained changes in cellular function, including alterations in cell growth and viability .
Dosage Effects in Animal Models
The effects of 7-Bromo-6-fluoroisoquinoline in animal models vary with dosage. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory or anti-cancer properties . At higher doses, toxic effects can occur, including hepatotoxicity and nephrotoxicity . These dose-dependent effects highlight the importance of careful dosage optimization in preclinical studies to balance efficacy and safety .
Metabolic Pathways
7-Bromo-6-fluoroisoquinoline is involved in several metabolic pathways, primarily through its interactions with cytochrome P450 enzymes . These interactions can lead to the formation of various metabolites, some of which may retain biological activity . The compound can also affect metabolic flux by altering the levels of key metabolites, thereby influencing overall cellular metabolism .
Transport and Distribution
Within cells and tissues, 7-Bromo-6-fluoroisoquinoline is transported and distributed through interactions with specific transporters and binding proteins . These interactions can affect the localization and accumulation of the compound, influencing its biological activity . For example, binding to plasma proteins can modulate the bioavailability and distribution of 7-Bromo-6-fluoroisoquinoline in the body .
Subcellular Localization
The subcellular localization of 7-Bromo-6-fluoroisoquinoline is an important determinant of its activity and function. This compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . The localization within these compartments can influence the compound’s interactions with biomolecules and its overall biological effects .
属性
IUPAC Name |
7-bromo-6-fluoroisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrFN/c10-8-3-7-5-12-2-1-6(7)4-9(8)11/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABZAYLFRWGIRDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=CC(=C(C=C21)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10695087 | |
| Record name | 7-Bromo-6-fluoroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10695087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
923022-40-6 | |
| Record name | 7-Bromo-6-fluoroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10695087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-bromo-6-fluoroisoquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[(3-Bromophenyl)methyl]-4-methanesulfonylbutanoic acid](/img/structure/B1523469.png)
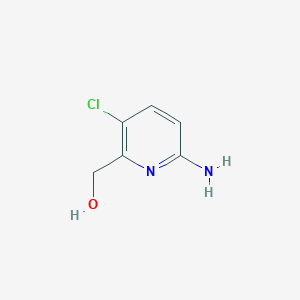
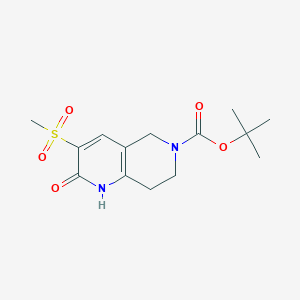
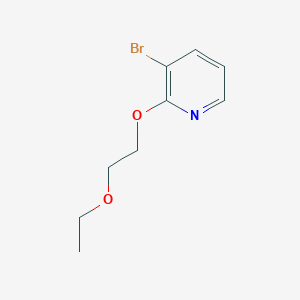
![{[1-(4-Bromophenyl)cyclopropyl]methyl}(methyl)amine hydrochloride](/img/structure/B1523474.png)
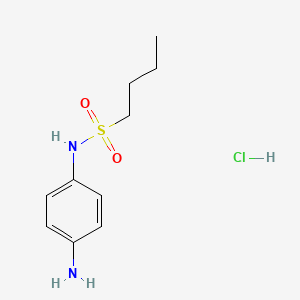
![2-(3-amino-1H-pyrazol-1-yl)-N-[2-(dimethylamino)ethyl]acetamide](/img/structure/B1523479.png)

![2-[3-(propan-2-yl)-4H-1,2,4-triazol-4-yl]ethan-1-amine dihydrochloride](/img/structure/B1523481.png)

![4-Chloropyrazolo[1,5-a]pyridine-7-carbonitrile](/img/structure/B1523487.png)
